Phosphorus pentachloride pyridine

Description

Properties

CAS No. |

19841-27-1 |

|---|---|

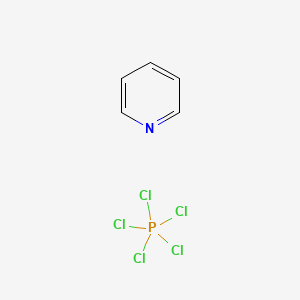

Molecular Formula |

C5H5Cl5NP |

Molecular Weight |

287.3 g/mol |

IUPAC Name |

pentachloro-λ5-phosphane;pyridine |

InChI |

InChI=1S/C5H5N.Cl5P/c1-2-4-6-5-3-1;1-6(2,3,4)5/h1-5H; |

InChI Key |

VICXMSDBVFXKGA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC=C1.P(Cl)(Cl)(Cl)(Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Phosphorus Pentachloride (PCl₅) vs. Phosphorus Oxychloride (POCl₃) in Pyridine

- Yields : Reactions using POCl₃ in pyridine generally achieve higher yields (54–58%) compared to PCl₅ (29–41%) under similar conditions. For instance, POCl₃ in pyridine synthesizes 6-hydroxy-3-methyl-1,4-diphenyl-1,4,7-trihydropyrazolo derivatives efficiently .

- Mechanism : POCl₃ primarily acts as a chlorinating agent, while PCl₅ forms stable complexes with pyridine, which can hinder further reactivity in some cases. For example, POCl₃ successfully chlorinates N-oxides like pyridine N-oxide, whereas PCl₅ fails due to complexation .

Data Table 1: Reaction Yields with Pyridine

| Reagent | Product | Yield (%) | Solvent | Reference |

|---|---|---|---|---|

| POCl₃ + Pyridine | 6-Hydroxy-pyrazolo derivative | 54–58 | Dry pyridine | |

| PCl₅ + Pyridine | 2-Hydroxy-diazaphosphinin-4(1H)-one | 29–41 | Chlorobenzene |

Structural and Coordination Differences

Hexacoordination in PCl₅-Pyridine Complexes PCl₅ forms hexacoordinated complexes with pyridine, such as [PCl₅·Py], where pyridine donates electron density to phosphorus. This reduces the nucleophilicity of adjacent groups (e.g., N-vinyl fragments) and directs reactions toward donor-acceptor pathways . In contrast, POCl₃-pyridine interactions are less stable, favoring direct chlorination over complexation .

Comparison with Thionyl Chloride (SOCl₂) SOCl₂, often used with pyridine for acylations, operates via a milder mechanism, generating fewer side products.

Permissible Exposure Limits

Mechanistic Pathways

Role of Pyridine in Reaction Specificity

Preparation Methods

Direct Synthesis of Phosphorus Pentachloride-Pyridine Adducts

The formation of PCl₅-pyridine complexes typically involves the reaction of stoichiometric amounts of PCl₅ with pyridine or substituted pyridines in inert solvents. For instance, 4-dimethylaminopyridine (DMAP) and N-methylimidazole react with PCl₅ to yield stable cationic complexes. In a representative procedure, equimolar amounts of PCl₅ and DMAP are combined in dichloromethane at 0°C, leading to the immediate formation of a crystalline adduct . Single-crystal X-ray diffraction confirms an octahedral geometry around the phosphorus atom, with four P–Cl bonds (2.109–2.148 Å) and two cis-configured P–N bonds (1.811–1.832 Å) .

Key Reaction Conditions:

-

Solvent: Dichloromethane, chlorobenzene, or toluene.

-

Temperature: 0–25°C for adduct stability.

-

Stoichiometry: 1:1 molar ratio of PCl₅ to pyridine derivative.

Stoichiometric Considerations in Adduct Formation

The stoichiometry of PCl₅ and pyridine bases profoundly influences product composition. Studies using ³¹P NMR spectroscopy reveal that PCl₅ forms 1:1 adducts with pyridine in solution, characterized by a distinct upfield shift of the phosphorus signal (δ ≈ −20 ppm) . Excess pyridine leads to disproportionation, generating ionic species such as [PCl₄]⁺[PCl₆]⁻, which complicate isolation .

Table 1: ³¹P NMR Chemical Shifts of PCl₅-Pyridine Adducts

| Pyridine Base | δ (ppm) | Adduct Type |

|---|---|---|

| Pyridine | −19.8 | Neutral 1:1 |

| 4-Dimethylaminopyridine | −21.2 | Cationic [PCl₄]⁺ |

| N-Methylimidazole | −22.5 | Cationic [PCl₄]⁺ |

Mechanistic Insights into Adduct Stability

The stability of PCl₅-pyridine adducts hinges on electronic and steric factors. Pyridine derivatives with electron-donating groups (e.g., –NMe₂ in DMAP) enhance Lewis basicity, strengthening P–N bonds and stabilizing the complex . Conversely, steric hindrance in bulkier pyridines (e.g., 2,6-lutidine) destabilizes adducts, favoring dissociation into PCl₄⁺ and PCl₆⁻ ions .

Industrial Applications and Byproduct Mitigation

While PCl₅-pyridine complexes are rarely isolated industrially, their in situ generation is pivotal in sulfonation and chlorination reactions. For example, the synthesis of pyridine-3-sulfonyl chloride employs PCl₅ in monochlorobenzene at 110–130°C, where the adduct facilitates sulfonic acid activation . Critically, stepwise addition of PCl₅ (0.3–0.5 equiv.) minimizes byproducts like 5-chloropyridine-3-sulfonyl chloride, achieving yields >90% .

Optimized Protocol (Example):

-

Combine pyridine-3-sulfonic acid (1.0 equiv.) with monochlorobenzene.

-

Heat to 120°C and add PCl₅ (0.4 equiv.) in 10 portions over 2.5 hours.

-

Distill under reduced pressure (0.4 kPa, 94°C) to isolate product .

Alternative Routes: Pyridine Chlorination with PCl₅

PCl₅ also serves as a chlorinating agent for pyridine derivatives. At 350°C, pyridine reacts with excess PCl₅ (12 equiv.) to yield pentachloropyridine in 97% yield . This vapor-phase reaction proceeds via sequential electrophilic substitution, with PCl₅ acting as both a Lewis acid and chlorine source.

Table 2: Chlorination of Pyridine Derivatives with PCl₅

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| Pyridine | 350°C, 14 h | Pentachloropyridine | 97% |

| 2-Chloropyridine | 250°C, 20 h | Pentachloropyridine | 85% |

| α-Picoline | 300°C, 18 h | Pentachloropyridine | 78% |

Challenges in Purification and Scale-Up

A major hurdle in adduct preparation is the hygroscopicity of PCl₅ and its propensity to hydrolyze. Strict anhydrous conditions (e.g., Schlenk techniques) are mandatory. Additionally, distillation under reduced pressure (e.g., 0.2–1.2 kPa) is essential to separate PCl₅-pyridine complexes from byproducts like POCl₃ .

Q & A

Basic Research Questions

Q. What are the standard laboratory protocols for synthesizing phosphorus pentachloride-pyridine complexes?

- Methodological Answer : Phosphorus pentachloride (PCl₅) is typically reacted with pyridine in anhydrous solvents (e.g., methylene chloride) under controlled temperatures (0–25°C). For example, in the synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, pyridine acts as a phase-transfer catalyst, with PCl₅ added to the reaction mixture to facilitate deoxychlorination. The reaction proceeds at 76.7% yield when sodium azide (NaN₃) is introduced . Precautions include using dry glassware and inert atmospheres to avoid hydrolysis of PCl₅ .

Q. How does phosphorus pentachloride interact with pyridine derivatives in chlorination reactions?

- Methodological Answer : PCl₅ reacts with pyridine N-oxide via electrophilic substitution, forming chlorinated pyridines. In sealed-tube reactions at 130°C, PCl₅ deoxygenates pyridine N-oxide, producing 4-chloropyridine as the major product. The reaction mechanism involves dissociation of PCl₅ into PCl₄⁺ and PCl₆⁻ ions, which act as chlorinating agents. GC-MS analysis confirms product distribution, with ortho/para ratios influenced by solvent polarity .

Q. What safety protocols are critical when handling phosphorus pentachloride-pyridine systems?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact. PCl₅ releases HCl upon hydrolysis, necessitating neutralization with alkaline solutions (e.g., 5% sodium bicarbonate). Permissible exposure limits (PEL) for PCl₅ are 0.1 ppm (8-hour average), as per occupational safety guidelines .

Advanced Research Questions

Q. What mechanistic insights explain the dual role of PCl₅ as a chlorinating agent and catalyst in pyridine-mediated reactions?

- Methodological Answer : PCl₅ dissociates into PCl₃ and Cl₂ at elevated temperatures, enabling both chlorination and catalytic cycling. In reactions with N-vinylimidazoles, PCl₅ forms donor-acceptor complexes with pyridine nitrogen, altering nucleophilicity and directing phosphorylation. NMR studies reveal tetra- or pentacoordinated phosphorus intermediates, with solvent polarity (e.g., benzene vs. methylene chloride) modulating reaction pathways .

Q. What analytical techniques are recommended for characterizing phosphorus pentachloride-pyridine reaction byproducts?

- Methodological Answer :

- GC-MS : Detects chlorinated aromatics (e.g., chloropyridines) after derivatization with 1-propanol in pyridine .

- NMR Spectroscopy : Identifies coordination complexes (e.g., PCl₄⁺-pyridine adducts) and tracks phosphorus hybridization states .

- Vapor-Phase Chromatography (VPC) : Resolves isomer distributions (e.g., ortho vs. para chlorination products) .

Q. How do solvent polarity and reaction temperature influence the coordination behavior of PCl₅ with pyridine-based ligands?

- Methodological Answer : In polar solvents (e.g., methylene chloride), PCl₅ exists as ionic PCl₄⁺/PCl₆⁻ pairs, favoring electrophilic chlorination. Nonpolar solvents (e.g., benzene) stabilize molecular PCl₅, promoting ligand exchange. At 130°C, Cl₂ release from PCl₅ decomposition enhances radical chlorination pathways, as observed in sealed-tube syntheses .

Q. How can researchers resolve contradictions in reported yields for PCl₅-pyridine reactions?

- Methodological Answer : Variations arise from differences in reagent purity, solvent drying, and temperature control. For example, yields of 4-chloropyridine range from 28% to 66% depending on PCl₅ sublimation quality and HCl scavenging (e.g., using acetanilide). Systematic optimization via Design of Experiments (DoE) is recommended to identify critical parameters .

Key Research Gaps and Recommendations

- Mechanistic Studies : Further explore the role of PCl₅-PCl₃ equilibrium in solvent-dependent reactivity .

- Eco-Friendly Alternatives : Investigate biodegradable catalysts to replace pyridine in industrial applications .

- Advanced Spectroscopy : Apply X-ray crystallography to resolve ambiguous coordination geometries in PCl₅-pyridine adducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.